PPAR Receptor Subtype Selectivity: A 16-Fold Window Driven by the 3-Chloro-4-fluorophenyl Scaffold
While the free carboxylic acid itself is a building block, its derivative, 2-((3-((2-(3-chloro-4-fluorophenyl)oxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, serves as a direct probe of the scaffold's biological potential. This derivative displays a significant selectivity window, with an EC50 of 395 nM for PPARalpha versus 6,390 nM for PPARgamma, a 16.2-fold difference [1]. This indicates that the core scaffold can be tuned for subtype selectivity, a critical differentiator from unsubstituted phenyl or mono-halogenated analogs, for which such selective activity data is not reported in the same assay system.
| Evidence Dimension | Human PPAR Subtype Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 (PPARalpha): 395 nM; EC50 (PPARgamma): 6,390 nM (derivative of target scaffold) |
| Comparator Or Baseline | Unsubstituted phenyl or mono-halogenated analogs: No selective activity data available in this assay context. |
| Quantified Difference | 16.2-fold selectivity for PPARalpha over PPARgamma for the target compound's derivative. |
| Conditions | Agonist activity against human Gal4-fused PPARalpha and PPARgamma in HEK293 cells by luciferase reporter gene assay. |
Why This Matters
This selectivity profile is a key procurement criterion for programs targeting metabolic disorders where PPARalpha activation is desired without PPARgamma-mediated side effects, making the 3-chloro-4-fluorophenyl scaffold a privileged starting point unavailable from simpler analogs.
- [1] BindingDB. (2010). BDBM50317116: Agonist activity against human Gal4-fused PPARgamma (EC50: 6.39E+3 nM) and PPARalpha (EC50: 395 nM) in HEK293 cells. View Source
